Avitinib (IC50 0.18 nM) vs. Osimertinib (IC50 1 nM) on EGFR L858R/T790M: A 5.5-Fold Difference in Biochemical Potency
Avitinib exhibits significantly higher potency against the drug-resistant EGFR L858R/T790M double mutant compared to the FDA-approved third-generation inhibitor Osimertinib. In cell-free biochemical assays, Avitinib demonstrates an IC50 of 0.18 nM , whereas Osimertinib has a reported IC50 of 1 nM against the same mutant target [1]. This difference of approximately 5.5-fold indicates that Avitinib achieves equivalent target engagement at a lower molar concentration, which may be a critical factor for studies exploring dose-dependent target inhibition or for applications where maximal target suppression is required.
| Evidence Dimension | In vitro potency against EGFR L858R/T790M double mutant |
|---|---|
| Target Compound Data | IC50 = 0.18 nM |
| Comparator Or Baseline | Osimertinib (AZD-9291), IC50 = 1 nM |
| Quantified Difference | Avitinib is 5.5-fold more potent |
| Conditions | Cell-free biochemical kinase assay |
Why This Matters
For researchers investigating minimal effective doses or performing competition assays, this quantifiable difference in potency can directly influence experimental design and the selection of appropriate drug concentrations.
- [1] Cross DA, Ashton SE, Ghiorghiu S, Eberlein C, Nebhan CA, Spitzler PJ, et al. AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer. Cancer Discov. 2014;4(9):1046-61. doi:10.1158/2159-8290.CD-14-0337. PMID: 24893891. View Source
